Methyl N-acetyl-L-leucinate Methyl N-acetyl-L-leucinate
Brand Name: Vulcanchem
CAS No.: 1492-11-1
VCID: VC21537924
InChI: InChI=1S/C9H17NO3/c1-6(2)5-8(9(12)13-4)10-7(3)11/h6,8H,5H2,1-4H3,(H,10,11)/t8-/m0/s1
SMILES: CC(C)CC(C(=O)OC)NC(=O)C
Molecular Formula: C9H17NO3
Molecular Weight: 187,23 g/mole

Methyl N-acetyl-L-leucinate

CAS No.: 1492-11-1

Cat. No.: VC21537924

Molecular Formula: C9H17NO3

Molecular Weight: 187,23 g/mole

* For research use only. Not for human or veterinary use.

Methyl N-acetyl-L-leucinate - 1492-11-1

CAS No. 1492-11-1
Molecular Formula C9H17NO3
Molecular Weight 187,23 g/mole
IUPAC Name methyl (2S)-2-acetamido-4-methylpentanoate
Standard InChI InChI=1S/C9H17NO3/c1-6(2)5-8(9(12)13-4)10-7(3)11/h6,8H,5H2,1-4H3,(H,10,11)/t8-/m0/s1
Standard InChI Key IIGAKARAJMXVOZ-QMMMGPOBSA-N
Isomeric SMILES CC(C)C[C@@H](C(=O)OC)NC(=O)C
SMILES CC(C)CC(C(=O)OC)NC(=O)C
Canonical SMILES CC(C)CC(C(=O)OC)NC(=O)C

Chemical Identity and Structure

Molecular Properties

Methyl N-acetyl-L-leucinate is an ester derivative of N-acetyl-L-leucine with the molecular formula C9H17NO3 and a molecular weight of 187.24 g/mol . The compound features an acetylated amino group and a methylated carboxyl group on the leucine backbone. Its IUPAC name is methyl (2S)-2-acetamido-4-methylpentanoate, reflecting its stereochemistry and functional groups .

Structural Characteristics

The structure of Methyl N-acetyl-L-leucinate consists of:

  • A leucine backbone with S-configuration at the alpha carbon

  • An acetyl group attached to the amino nitrogen

  • A methyl ester group replacing the carboxylic acid hydrogen

This structure can be represented by the following condensed notation: Ac-Leu-OMe . The compound maintains the chiral center of L-leucine, which is crucial for its biological activities and interactions.

Chemical Identifiers

Table 1: Chemical Identifiers for Methyl N-acetyl-L-leucinate

Identifier TypeValue
CAS Number1492-11-1
InChIInChI=1S/C9H17NO3/c1-6(2)5-8(9(12)13-4)10-7(3)11/h6,8H,5H2,1-4H3,(H,10,11)/t8-/m0/s1
InChIKeyIIGAKARAJMXVOZ-QMMMGPOBSA-N
SMILESCC(C)CC@@HNC(=O)C
ChEMBL IDCHEMBL58991

Chemical Properties

Physical State and Characteristics

Methyl N-acetyl-L-leucinate typically appears as a white crystalline solid at room temperature. The compound is moderately soluble in organic solvents such as methanol, ethanol, and chloroform, while showing limited solubility in water. This amphipathic property results from the presence of both hydrophilic (acetamido and ester) and hydrophobic (leucine side chain) moieties.

Spectral Properties

The compound exhibits characteristic spectral patterns that aid in its identification and purity assessment. While specific spectral data is limited in the provided search results, the compound would typically show characteristic infrared absorption bands for the ester carbonyl (approximately 1735-1750 cm⁻¹) and amide carbonyl (approximately 1630-1650 cm⁻¹) groups.

Synthesis Methods

Chemical Synthesis Pathways

Methyl N-acetyl-L-leucinate can be synthesized through various routes, typically involving esterification of N-acetyl-L-leucine or acetylation of methyl leucinate.

One common synthesis route involves a multi-step reaction:

  • Brenner esterification using NaOCH3

  • Reaction with pyridine

  • Hydrolysis using H2O and ethanol at 35°C for 48 hours

This synthesis pathway allows for controlled production of the target compound with specific stereochemical properties maintained.

Continuous Flow Synthesis

Recent advancements in chemical processing have enabled continuous flow synthesis methods for related compounds like N-acetyl-L-leucine, which could be adapted for Methyl N-acetyl-L-leucinate production:

  • Using microreactors or plate heat exchangers with controlled residence times

  • Employing multiple feeds to introduce reactants separately

  • Maintaining precise temperature control to optimize yield and purity

Continuous flow reactors can achieve residence times between 2 seconds and 30 minutes, with optimal results often observed at less than 30 seconds . These methods offer advantages in terms of reaction control, scalability, and product consistency.

Relationship to N-acetyl-L-leucine

Structural Comparison

Methyl N-acetyl-L-leucinate is directly related to N-acetyl-L-leucine (NALL), differing only by the presence of a methyl ester group instead of a free carboxylic acid. This structural modification significantly affects the compound's physicochemical properties, including:

  • Increased lipophilicity

  • Enhanced membrane permeability

  • Modified pharmacokinetic profile

Analytical Methods and Characterization

Identification Techniques

Methyl N-acetyl-L-leucinate can be characterized and identified using various analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information, including stereochemical configuration

  • Mass Spectrometry: Allows for molecular weight confirmation and fragmentation pattern analysis

  • Infrared Spectroscopy: Identifies functional group signatures, particularly the ester and amide carbonyl stretching frequencies

  • High-Performance Liquid Chromatography (HPLC): Enables purity assessment and quantification

Research Applications and Future Directions

Current Applications

Methyl N-acetyl-L-leucinate serves various functions in research settings:

  • As a metabolic intermediate in biochemical studies

  • As a potential prodrug form of N-acetyl-L-leucine

  • As a reference standard in analytical chemistry

  • As a building block for peptide synthesis

Future Research Directions

Several promising research directions for Methyl N-acetyl-L-leucinate emerge:

  • Investigation of its potential neuroprotective properties in comparison to N-acetyl-L-leucine

  • Exploration of its pharmacokinetic profile and tissue distribution patterns

  • Development of novel synthetic routes for stereoselective production

  • Examination of its potential as a modified delivery form for N-acetyl-L-leucine's therapeutic effects

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